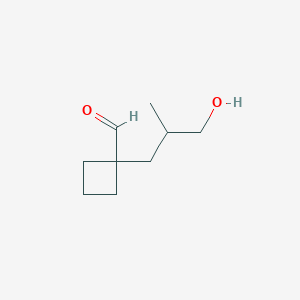
1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . This compound features a cyclobutane ring substituted with a hydroxy group and a carbaldehyde group, making it a versatile molecule in organic synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, ensuring high purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the formation of the desired product. Detailed industrial methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions: 1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of ethers or esters.
科学的研究の応用
1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, respectively. These interactions can modulate biological pathways and influence the compound’s activity in different applications .
類似化合物との比較
1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Cyclobutane derivatives: Other cyclobutane compounds with different substituents, such as cyclobutanol or cyclobutanone.
Uniqueness: 1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde is unique due to its specific functional groups and their positions on the cyclobutane ring.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
1-(3-hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-8(6-10)5-9(7-11)3-2-4-9/h7-8,10H,2-6H2,1H3 |
InChIキー |
HDCOZWWYHBJMSE-UHFFFAOYSA-N |
正規SMILES |
CC(CC1(CCC1)C=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


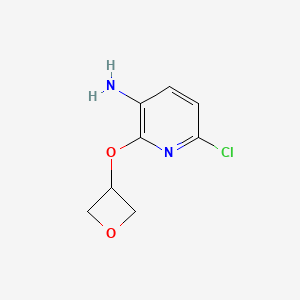
![N-methyl-N-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15275292.png)
![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)
![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)

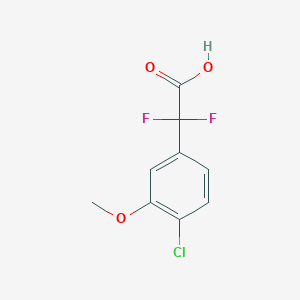
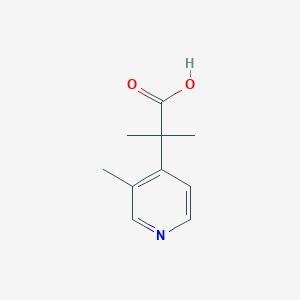
![(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15275322.png)
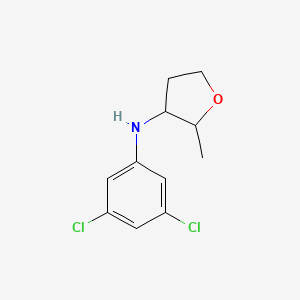
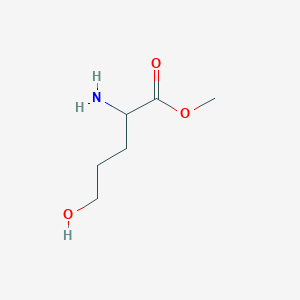
![2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B15275345.png)
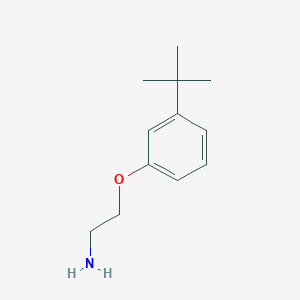
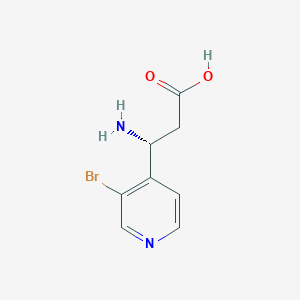
![1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol](/img/structure/B15275368.png)
